Prodigiosin hydrochloride

Multidrug Resistance Efflux Pumps MDR1

The target compound, (2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride (CAS 56144-17-3), is the hydrochloride salt of the Z-isomer of prodigiosin , the parent member of the prodiginine family of bacterial tripyrrole alkaloids. It is a secondary metabolite produced by Serratia marcescens and other bacteria, exhibiting a canonical A-B-C tripyrrolic skeleton with a methoxy group on the B-ring and a pentyl side chain on the C-ring.

Molecular Formula C20H26ClN3O
Molecular Weight 359.9 g/mol
Cat. No. B13361455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdigiosin hydrochloride
Molecular FormulaC20H26ClN3O
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl
InChIInChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-;
InChIKeyUQRGJSTXVCWXNU-JHMJKTBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prodigiosin Hydrochloride (2Z)-Isomer: Comparative Procurement Data for Tripyrrole Alkaloid Research


The target compound, (2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride (CAS 56144-17-3), is the hydrochloride salt of the Z-isomer of prodigiosin , the parent member of the prodiginine family of bacterial tripyrrole alkaloids [1]. It is a secondary metabolite produced by Serratia marcescens and other bacteria, exhibiting a canonical A-B-C tripyrrolic skeleton with a methoxy group on the B-ring and a pentyl side chain on the C-ring [1].

Why Prodigiosin Hydrochloride (2Z)-Isomer Cannot Be Substituted with Other Prodigiosin Analogs: Key Differentiation Factors for Procurement


Prodigiosin and its analogs share a common tripyrrole core but exhibit profound functional divergence due to variations in alkyl chain length, ring substituents, and stereochemistry [1]. These structural differences directly impact substrate specificity for multidrug resistance (MDR) efflux pumps [2], selectivity in immunosuppression [3], and in vivo toxicity profiles [4]. Consequently, generic substitution of one prodigiosin analog for another is scientifically unsound without quantitative comparative data.

Quantitative Differentiation of Prodigiosin Hydrochloride (2Z)-Isomer Against Key Analogs: An Evidence-Based Procurement Guide


MDR Pump Substrate Status: Prodigiosin vs. Undecylprodigiosin and Butylcycloheptylprodigiosin

Prodigiosin demonstrates a critical advantage over the analog undecylprodigiosin and butylcycloheptylprodigiosin: it is not a substrate for MDR1, BCRP, or MRP2 efflux pumps [1]. This is a direct, head-to-head comparison. This means its cytotoxic efficacy is unaffected by the overexpression of these common multidrug resistance transporters, a major cause of chemotherapy failure. In contrast, undecylprodigiosin, while potent, was shown in a comparative study to have differential accumulation patterns in resistant cells, and butylcycloheptylprodigiosin was actively effluxed, with an efflux rate of 2.66 dF/min in EPG85.257RDB cells [2].

Multidrug Resistance Efflux Pumps MDR1 BCRP Cancer Chemotherapy

T-Cell Selective Immunosuppression: Prodigiosin vs. Cyclosporine A (CsA)

Prodigiosin (PDG) exhibits a distinct mode of T-cell specific immunosuppression compared to the clinical standard cyclosporine A (CsA) [1]. While both compounds inhibit T-cell proliferation with comparable potency (IC50 of 3.37 ng/mL for PDG vs. 2.71 ng/mL for CsA), their downstream mechanisms diverge significantly. PDG inhibits only IL-2Rα expression, leaving IL-2 production unaffected, whereas CsA inhibits both IL-2 production and IL-2Rα expression [1]. This mechanistic difference is further highlighted in comparative studies with FK506, where prodigiosin 25-C showed a unique selectivity for Con A-mediated over PHA-mediated T-cell responses, a selectivity not observed with FK506 [2].

Immunosuppression T-Cell Proliferation Cyclosporine A IL-2 Graft-versus-Host Disease

Mitochondrial Uncoupling Mechanism: Prodigiosin vs. FCCP (Classical Protonophore)

Prodigiosin and its close analogs (metacycloprodigiosin, prodigiosin 25-C) function as potent mitochondrial uncouplers, but via a mechanism fundamentally distinct from classical protonophores like FCCP [1]. They strongly inhibit the acidification activity of submitochondrial F-ATPases with IC50 values of 20-30 pmol/mg protein, but do not accelerate ATP hydrolysis, unlike FCCP [1]. Instead, they act as H+/Cl- symporters (or OH-/Cl- exchangers) [1]. This class-level mechanistic difference is crucial. Furthermore, while this uncoupling activity is conserved among prodigiosins, subtle structural differences impact potency; for instance, prodigiosin 25-C inhibits lysosomal V-ATPase with an IC50 of ~30 nM [2].

Mitochondrial Uncoupling F-ATPase H+/Cl- Symport Oxidative Phosphorylation Ion Transport

In Vivo Toxicity Profile: Prodigiosin vs. Brominated Derivatives (PG-Br, PG-Br2) in Zebrafish Model

Direct in vivo toxicity comparison in a zebrafish (Danio rerio) model demonstrates that the parent compound, prodigiosin (PG), exhibits significantly higher acute toxicity than its mono- and dibrominated derivatives [1]. When embryos were exposed to a concentration of 10 µg/mL at 6 hours post-fertilization (hpf), PG caused 100% mortality, while the monobrominated derivative (PG-Br) caused 30% mortality, and the dibrominated derivative (PG-Br2) caused 0% mortality [1]. This clear, quantifiable difference establishes a baseline toxicity for the parent compound against which structural modifications can be assessed.

In Vivo Toxicity Zebrafish Model Brominated Derivatives Drug Safety Developmental Toxicology

Recommended Research Applications for Prodigiosin Hydrochloride (2Z)-Isomer Based on Differential Evidence


Investigating Multidrug Resistance (MDR) Mechanisms in Cancer

Given that prodigiosin is not a substrate for MDR1, BCRP, or MRP2 efflux pumps, it is uniquely suited as a cytotoxic agent to study MDR mechanisms [1]. Unlike analogs such as butylcycloheptylprodigiosin, which are actively effluxed, prodigiosin's activity remains constant regardless of MDR status. This allows researchers to isolate the effects of other cellular processes in resistant cell lines without the confounding variable of compound efflux. It can serve as a baseline control against known pump substrates like daunorubicin in accumulation and cytotoxicity assays.

Probing IL-2-Independent T-Cell Activation Pathways

Prodigiosin's distinct mechanism of action—inhibiting T-cell proliferation by blocking IL-2Rα expression without affecting IL-2 production—makes it a precise tool for dissecting IL-2 signaling pathways [2]. This contrasts with calcineurin inhibitors like Cyclosporine A (CsA) and FK506, which suppress IL-2 production. Researchers can use prodigiosin to study IL-2-independent or IL-2Rα-specific signaling events in T-cell activation, differentiation, and tolerance.

Baseline for Structure-Toxicity Relationship (STR) Studies in Prodiginine Chemistry

The high acute toxicity of the parent prodigiosin compound (100% mortality at 10 µg/mL in a zebrafish model) provides a well-defined, high-toxicity baseline for medicinal chemistry and toxicology research [3]. This allows for precise quantification of the safety improvements achieved by structural modifications, such as bromination, which reduces mortality to 30% or 0%. Using the parent compound as a reference standard is essential for establishing clear structure-toxicity relationships and guiding the development of safer prodigiosin-based therapeutic candidates.

Investigating H+/Cl- Symport-Mediated Mitochondrial Dysfunction

Prodigiosin's established role as an H+/Cl- symporter that uncouples F-ATPases without protonophoric activity makes it a valuable pharmacological tool for studying chloride-dependent mitochondrial dysfunction [4]. This mechanism is distinct from classical uncouplers like FCCP. Researchers can employ prodigiosin to dissect the specific contributions of anion transport and chloride gradients to mitochondrial bioenergetics, apoptosis, and cellular ion homeostasis.

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